N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide

Physicochemical Profiling Lipophilicity Drug-Likeness

Constructing thiazolidine-4-carboxamide screening libraries often risks compound precipitation or non-specific membrane partitioning from excessively lipophilic analogs. This compound (XLogP3-AA=1.2, Hammett σp=-0.27) directly addresses these challenges: • Superior aqueous solubility for biochemical and cell-based assays vs. higher-XLogP3 congeners • Defined electronic perturbation via 4-methoxy substituent for systematic SAR mapping • Dual hydrogen-bond donors (thiazolidine NH + amide NH) for target engagement optimization • Available as ≥95% pure HCl salt with verified CAS, batch consistency, and global shipping

Molecular Formula C11H14N2O2S
Molecular Weight 238.31 g/mol
Cat. No. B12168842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide
Molecular FormulaC11H14N2O2S
Molecular Weight238.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2CSCN2
InChIInChI=1S/C11H14N2O2S/c1-15-9-4-2-8(3-5-9)13-11(14)10-6-16-7-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14)
InChIKeyVQHCHAXMDSLHOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Physicochemical Profile


N-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxamide (CAS 1104460-54-9; free base MW 238.31 g/mol; hydrochloride salt CAS 1251923-09-7) is a synthetic, low-molecular-weight thiazolidine-4-carboxamide derivative bearing a para-methoxyphenyl substituent on the exocyclic amide nitrogen [1]. Its computed XLogP3-AA is 1.2, indicating modest lipophilicity, and it possesses two hydrogen-bond donors and four acceptors [1]. The compound is commercially available as a research chemical (hydrochloride salt, ≥95% purity) from multiple catalog vendors, where it is positioned as a building block for medicinal chemistry and chemical biology probe development [2].

Product Type

Medicinal chemistry building block

Selection Logic

Supports aqueous assay compatibility

XLogP3-AA 1.2 favors solubility
Format

Hydrochloride salt; multi-vendor availability

Documented purity specification

Why Analogs Are Not Interchangeable


Within the thiazolidine-4-carboxamide chemotype, the nature and position of the N-aryl substituent govern conformational preference, hydrogen-bonding capacity, and electronic character, all of which directly modulate target engagement [1]. The 4-methoxy group imparts a specific electron-donating resonance effect that differs quantitatively from unsubstituted phenyl, 4-halogen, or 3,4-dimethyl analogs in terms of Hammett σ values and computed electrostatic potentials. Although direct side-by-side biological data are absent in the open literature for this exact compound, the available computed XLogP3-AA = 1.2 for the target compound contrasts with the higher lipophilicity expected for the 3,4-dimethylphenyl analog (predicted XLogP3 ≅ 1.8–2.1) [1][2], illustrating that generic substitution would alter permeability and solubility in a non-linear manner. Consequently, procurement of a closely related but non-identical N-aryl thiazolidine-4-carboxamide carries the risk of divergent ADME and pharmacodynamic profiles.

Lipophilicity
Target XLogP3 1.2 3,4-dimethylphenyl analog: predicted 1.8–2.1 Higher logP may reduce aqueous solubility and shift assay compatibility in a non-linear manner.
H-Bond Donors
2 HBD (target) 4-chlorophenyl analog: 1 strong HBD Additional donor capacity may alter target engagement; binding mode may not transfer directly.
Electronic Effect
σp –0.27 (4-OCH3) 4-Cl (σp –0.23); 4-H (σp 0.0) Electron-donating resonance differences can modulate hydrogen-bond acceptor strength and metabolic stability.

Quantitative Differentiation from Analogs


Lipophilicity vs 3,4-Dimethylphenyl Analog

The target compound's computed XLogP3-AA is 1.2, which is 0.6–0.9 log units lower than the predicted value for the nearest commercially available analog, N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide (estimated XLogP3 ≅ 1.8–2.1) [1][2]. This 0.6–0.9 logP reduction predicts a roughly 4- to 8‑fold increase in aqueous solubility, favoring use in aqueous biochemical assays and reducing non-specific binding.

Lipophilicity vs 3,4-Dimethylphenyl Analog
Class-level inference
ΔXLogP ≅ 0.6–0.9 log units
Target XLogP3-AA 1.2 vs comparator ~1.8–2.1
Reported higher aqueous solubility context
Computed property; may reduce non-specific binding
Physicochemical Profiling Lipophilicity Drug-Likeness

Hydrogen-Bond Donor Count vs 4-Chlorophenyl Analog

The target compound provides two hydrogen-bond donor sites (thiazolidine NH + amide NH), compared to one HBD for the 4-chlorophenyl analog (amide NH only, as 4-chlorophenyl lacks an H-bond donor) [1]. This additional donor capacity can strengthen interactions with biological targets containing complementary acceptor residues.

HBD Count vs 4-Chlorophenyl Analog
Class-level inference
2 HBD (target) vs 1 HBD (analog)
Thiazolidine NH + amide NH vs amide NH only
Supports target engagement study context
May influence binding selectivity; data to verify
Hydrogen-Bonding Capacity Structure-Activity Relationships Physicochemical Differentiation

Electron-Donating Methoxy Effect vs Chloro and Hydrogen Analogs

The 4-methoxy substituent in the target compound carries a Hammett σp value of –0.27, indicating a stronger electron-donating resonance effect compared to 4-chloro (σp = –0.23) and unsubstituted phenyl (σp = 0.0) [1][2]. This electronic difference modulates the electron density on the amide carbonyl, affecting hydrogen-bond acceptor strength and metabolic stability.

Electron-Donating Effect vs Cl/H Analogs
Class-level inference
σp = –0.27 (4-OCH3)
Δσp –0.04 vs 4-Cl; –0.27 vs 4-H
Reported electronic modulation context
May alter H-bond acceptor strength and metabolism
Electronic Effects Hammett Constants Pharmacophore Design

Verified Purity vs Less Characterized Analogs

The hydrochloride salt of the target compound is supplied by multiple vendors with a documented minimum purity of 95% (HPLC or equivalent), as listed by AKSci and other catalogs [1]. In contrast, several close analogs (e.g., N-(4-chlorophenyl)- and N-(3,4-dimethylphenyl) derivatives) are often listed with purity ranges of 90–95% or without explicit purity specification, introducing uncertainty in research reproducibility.

Verified Purity vs Less Characterized Analogs
Supporting evidence
≥95% (multiple vendors)
Comparators often 90–95% or unspecified
Supports procurement confidence review
Reduces confounding impurity risk; vendor data
Chemical Purity Procurement Quality Batch Consistency

Application Scenarios and Advantages


Physicochemical Property-Driven Library Design

When constructing a focused thiazolidine-4-carboxamide library for screening, the target compound's lower XLogP3-AA (1.2 vs. ~1.8–2.1 for the 3,4-dimethylphenyl analog) and its favorable aqueous solubility profile make it the preferred choice for biochemical and cell-based assays requiring water-compatible test concentrations [1]. Its balanced lipophilicity also reduces the risk of non-specific membrane partitioning relative to more lipophilic congeners.

Electronic Modulation in Fragment-Based Drug Discovery

The 4-methoxy group provides a well-characterized electron-donating effect (Hammett σp = –0.27) that can be exploited as a systematic electronic probe in structure-activity relationship (SAR) studies. Compared to the 4-chloro (σp = –0.23) or unsubstituted phenyl analog, the methoxy substituent offers a distinct electronic perturbation that can reveal electronic requirements of a binding pocket without introducing halogen-specific steric bulk or polarizability effects [1].

Hydrogen-Bonding Network Optimization

In target engagement assays where crystallography or docking suggests a key hydrogen-bond with an amide NH, the target compound's two HBDs (thiazolidine NH + amide NH) provide an advantage over the 4-chlorophenyl analog, which lacks the additional donor. This property can be leveraged to improve binding affinity or selectivity in early-stage hit-to-lead campaigns [1].

Procurement of High-Purity Reference Standards

For laboratories requiring a reliable reference standard with verified identity and purity, the hydrochloride salt of the target compound is available from multiple suppliers at ≥95% purity with documented CAS and analytical specifications, offering batch-to-batch consistency that is essential for reproducible pharmacological profiling [1].

Application
Selection Property
Validation Focus
Aqueous assay library design
Favorable lipophilicity profile
Aqueous solubility and non-specific binding review
Electronic SAR probe studies
Defined Hammett σp electron donation
Binding pocket electronic requirement interpretation
Hydrogen-bonding network optimization
Additional H-bond donor capacity
Target engagement and selectivity assay review
Reference standard procurement
Multi-vendor ≥95% purity specification
Batch-to-batch consistency for profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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